![molecular formula C25H28N4O B577840 (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1228168-13-5](/img/structure/B577840.png)
(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
“(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone” is a chemical compound with the molecular formula C25H28N4O . It is available for purchase from various scientific suppliers .
Synthesis Analysis
The synthesis of this compound involves a series of transformations. The starting materials, 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines, are used to synthesize novel derivatives. A 6→8 ring expansion reaction is also applied to these compounds to obtain azocino[4,5-b]quinoline derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzyl group attached to a tetrahydrobenzo[b][1,6]naphthyridin-10-yl group, which is further attached to a 4-methylpiperazin-1-yl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Stevens rearrangement or an attack on the triple bond of the phenylethynyl fragment. This is followed by proton migration and Hoffmann elimination to complete the cascade of transformations .Scientific Research Applications
Antibacterial Activity
The compound has been investigated for its antibacterial properties. For instance, a novel derivative (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline exhibited antibacterial activity against eight pathogenic bacterial strains . Further studies in this area could explore its mechanism of action and potential applications in combating bacterial infections.
Apoptosis Induction
Another related compound, 10ec , was found to induce apoptosis in BT-474 cells. Biological studies using acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assays supported this finding. Additionally, the inhibition of colony formation in BT-474 cells by 10ec was concentration-dependent . Investigating the apoptotic pathways and potential therapeutic implications could be valuable.
Anti-HIV-1 Activity
Indole derivatives, including those related to the compound , have shown diverse biological activities. For example, indole-3-acetic acid, a plant hormone produced from tryptophan degradation, has been studied for its pharmacological effects. Additionally, researchers have explored novel indolyl and oxochromenyl xanthenone derivatives in molecular docking studies as anti-HIV-1 agents . Investigating the anti-HIV potential of our compound could be an intriguing avenue.
Synthetic Strategies
Understanding the synthetic strategies for constructing the core scaffold of this compound is essential. Researchers have employed various methods to synthesize related tetrahydroisoquinoline analogs. Investigating efficient and scalable synthetic routes could facilitate broader applications and drug development .
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) methanones as potential anticancer agents A brief review of the biological potential of indole derivatives
Safety and Hazards
properties
IUPAC Name |
(2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-yl)-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O/c1-27-13-15-29(16-14-27)25(30)24-20-9-5-6-10-22(20)26-23-11-12-28(18-21(23)24)17-19-7-3-2-4-8-19/h2-10H,11-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBUBFDDDIAKEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C3CN(CCC3=NC4=CC=CC=C42)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673104 |
Source
|
Record name | (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1228168-13-5 |
Source
|
Record name | (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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